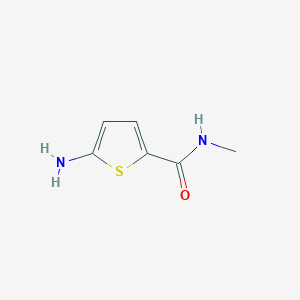

5-Amino-N-methylthiophene-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C6H8N2OS |

|---|---|

Molekulargewicht |

156.21 g/mol |

IUPAC-Name |

5-amino-N-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C6H8N2OS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,7H2,1H3,(H,8,9) |

InChI-Schlüssel |

YSEDTOYWRSDHQN-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=CC=C(S1)N |

Herkunft des Produkts |

United States |

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Sourcing of 5-Amino-N-methylthiophene-2-carboxamide

Executive Summary

In modern drug discovery, thiophene-2-carboxamides serve as highly privileged pharmacophores, frequently deployed as bioisosteres for benzamides to modulate physicochemical properties such as lipophilicity and target-binding affinity. 5-Amino-N-methylthiophene-2-carboxamide (CAS: 1219824-54-0) is a critical building block in medicinal chemistry. The N-methylcarboxamide moiety provides a robust hydrogen-bonding vector—often utilized to anchor inhibitors into the hinge region of kinases—while the 5-amino substitution offers a versatile synthetic handle for further functionalization via Buchwald-Hartwig amination, urea formation, or amide coupling.

This technical guide provides an in-depth analysis of the compound's structural properties, optimized synthesis routes, analytical validation protocols, and verified commercial suppliers.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of 5-Amino-N-methylthiophene-2-carboxamide is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits a low molecular weight and favorable lipophilicity, making it highly suitable for fragment-based drug discovery (FBDD).

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-amino-N-methylthiophene-2-carboxamide |

| CAS Number | 1219824-54-0[1] |

| Molecular Formula | C6H8N2OS |

| Molecular Weight | 156.20 g/mol [1] |

| Canonical SMILES | CNC(=O)C1=CC=C(N)S1[1] |

| LogP | ~0.30[1] |

| Fraction sp3 (Fsp3) | 0.167[1] |

| H-Bond Donors / Acceptors | 2 / 2 |

Strategic Synthesis & Mechanistic Pathways

Direct electrophilic amination of thiophene rings is synthetically challenging due to competing side reactions and regioselectivity issues. The presence of the electron-withdrawing carboxamide further complicates direct functionalization. Therefore, a two-step chemoselective route starting from 5-nitrothiophene-2-carboxylic acid is the industry standard.

Step-by-Step Synthesis Methodology

Step 1: Amide Coupling

-

Procedure: Dissolve 5-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes at room temperature to form the active ester. Introduce methylamine hydrochloride (1.5 eq) and stir for 4 hours until complete consumption of the starting material.

-

Causality & Expert Insight: The electron-withdrawing nitro group severely deactivates the thiophene ring, making the carboxylic acid less nucleophilic and harder to activate. HATU is specifically chosen over standard EDC/HOBt reagents because its superior coupling efficiency and rapid kinetics overcome the electronic deactivation of the thiophene substrate, driving the reaction to completion while minimizing epimerization or degradation.

Step 2: Chemoselective Nitro Reduction

-

Procedure: Suspend the resulting N-methyl-5-nitrothiophene-2-carboxamide intermediate in a 4:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (10.0 eq). Reflux at 80°C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron salts, then concentrate the filtrate in vacuo.

-

Causality & Expert Insight: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas is deliberately avoided in this workflow. The sulfur atom in the thiophene ring acts as a potent catalyst poison by binding irreversibly to the palladium surface, halting the reaction. The Fe/NH₄Cl dissolving metal reduction provides a chemoselective, high-yielding alternative that is entirely immune to sulfur poisoning and leaves the carboxamide untouched.

Figure 1: Chemoselective synthesis workflow avoiding palladium catalyst sulfur-poisoning.

Sourcing & Supplier Validation

For drug development applications, sourcing high-purity starting materials is critical to prevent downstream catalytic poisoning or side-product propagation. CAS 1219824-54-0 is commercially available through several specialized chemical vendors.

Table 2: Verified Commercial Suppliers

| Supplier | Catalog / Product Code | Claimed Purity | Verified Domain |

| Fluorochem | F859601[1] | 95%[1] | fluorochem.co.uk |

| BLD Pharm | BD760915[2] | >95% | bldpharm.com |

| Arctom | BD-A902089[3] | Flexible Sizing[3] | arctomsci.com |

Quality Control & Analytical Validation

To ensure the integrity of the sourced or synthesized compound, a self-validating analytical workflow must be executed prior to biological testing or downstream synthesis.

Step-by-Step QC Methodology

Step 1: Sample Preparation

-

Procedure: Accurately weigh 1.0 mg of the sourced 5-Amino-N-methylthiophene-2-carboxamide and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Sonicate for 5 minutes.

Step 2: LC-MS Analysis

-

Procedure: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Utilize a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Monitor via Electrospray Ionization in positive mode (ESI+).

-

Causality & Expert Insight: Formic acid is a critical mobile phase additive; it acts as a proton source to ensure optimal ionization of the primary amine group, yielding a robust pseudo-molecular ion [M+H]⁺ signal at m/z 157.2.

Step 3: NMR Structural Verification

-

Procedure: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6. Acquire a ¹H NMR spectrum at 400 MHz.

-

Causality & Expert Insight: DMSO-d6 is strictly selected over CDCl₃ due to the high polarity of the amino and carboxamide functional groups, which typically cause aggregation, line broadening, or precipitation in non-polar halogenated solvents. The spectrum must show two doublets (J ~ 4 Hz) for the thiophene backbone protons and a broad singlet for the primary amine protons.

Figure 2: Self-validating analytical QC workflow for batch release and purity confirmation.

References

Sources

biological activity of novel thiophene carboxamide scaffolds

[label="Mitochondrial

Mechanism of Action: Thiophene carboxamides as CA-4 biomimetics inducing apoptosis.

Anti-inflammatory and Antimicrobial Modalities

Beyond oncology, the scaffold exhibits potent anti-inflammatory properties through the selective inhibition of Sphingomyelin synthase 2 (SMS2), a critical node in chronic inflammation and dry eye disease 1. Furthermore, specific structural modifications, such as the addition of a 3-amino group to the thiophene-2-carboxamide core, drastically boost antibacterial efficacy against Gram-positive and Gram-negative strains by disrupting bacterial cell wall integrity and neutralizing free radicals 2.

Quantitative Biological Activity Landscape

To objectively evaluate these scaffolds, we must analyze the quantitative data. The table below synthesizes the biological activity of leading novel derivatives across various therapeutic targets, demonstrating the broad applicability of the pharmacophore.

| Compound Designation | Scaffold Type | Primary Target / MoA | Key Biological Activity (IC50 / Viability) | Selectivity Profile |

| 2b | Phenyl-thiophene-carboxamide | Tubulin (CA-4 biomimetic) | Hep3B: IC50 = 5.46 µM | Low toxicity to normal Hek293t |

| 2e | Phenyl-thiophene-carboxamide | Tubulin (CA-4 biomimetic) | Hep3B: IC50 = 12.58 µM | Low toxicity to normal LX-2 |

| MB-D2 | Thiophene-2-carboxamide | Caspase-3/7 Activator | A375: ~11.7% viability at 100 µM | Highly selective over normal HaCaT |

| 14l | Thiophene carboxamide | SMS2 Inhibitor | SMS2: IC50 = 28 nmol/L | Ocular specific (Dry Eye Disease) |

| 7b | 3-Amino thiophene-2-carboxamide | Antibacterial / Antioxidant | P. aeruginosa: 86.9% inhibition | Broad Gram-positive/negative activity |

Self-Validating Experimental Protocols

In drug discovery, a protocol is only as reliable as its internal controls. A common pitfall in evaluating novel scaffolds is misinterpreting chemical necrosis or assay interference (e.g., compound autofluorescence) as programmed apoptosis. To prevent this, I mandate a self-validating workflow where primary viability screens are orthogonally confirmed by specific enzymatic assays, and counter-screened against healthy cell lines.

Self-validating high-throughput screening workflow for identifying selective hits.

Protocol 1: Multiplexed Cytotoxicity and Apoptosis Workflow (MTS & Caspase-3/7)

Causality & Logic: We multiplex the MTS viability assay with a Caspase-3/7 luminescence assay. If a compound merely lyses the cell chemically (necrosis), MTS will show low viability, but Caspase-3/7 will remain at baseline. A true apoptotic hit will show a dose-dependent decrease in MTS signal perfectly inversely correlated with a spike in Caspase-3/7 luminescence.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., Hep3B) and counter-screen normal cells (e.g., HaCaT) at

cells/well in opaque, white-walled 96-well plates.-

Causality: White-walled plates are non-negotiable for luminescence assays. They maximize signal reflection and prevent well-to-well optical crosstalk, which is critical when differentiating subtle apoptotic responses at low micromolar concentrations.

-

-

Compound Treatment: After 24 hours of attachment, treat cells with the thiophene carboxamide derivative in a 7-point dose-response curve (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

-

MTS Readout (Viability): At 48 hours post-treatment, add 20 µL of MTS reagent to a parallel clear 96-well plate. Incubate for 2 hours at 37°C and read absorbance at 490 nm.

-

Caspase Readout (Apoptosis): To the white-walled plate, add 100 µL of Caspase-Glo® 3/7 Reagent per well. Incubate at room temperature for 1 hour. Read luminescence.

-

Validation: Calculate the ratio of Luminescence (Caspase) to Absorbance (MTS). Only compounds showing a ratio > 3.0 relative to the vehicle control are advanced.

Protocol 2: Tubulin Polymerization Validation Assay

Causality & Logic: For compounds designed as CA-4 biomimetics, cellular apoptosis is insufficient proof of mechanism. We must isolate the target interaction. This cell-free assay measures the fluorescence enhancement that occurs when tubulin heterodimers polymerize into microtubules. An effective thiophene carboxamide inhibitor will suppress this fluorescence curve compared to the vehicle control.

Step-by-Step Methodology:

-

Preparation: Pre-warm a black, half-area 96-well plate to 37°C.

-

Reaction Mix: Prepare a tubulin reaction mix containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

-

Causality: GTP is strictly required as the energy source driving the nucleation and elongation phases of tubulin polymerization.

-

-

Compound Addition: Add 5 µL of the test compound (at

concentration determined from Protocol 1) to the wells. Use Colchicine as a positive control for inhibition, and Paclitaxel as a control for enhancement. -

Kinetic Reading: Immediately add 50 µL of the tubulin reaction mix to the wells. Read fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C.

-

Validation: A validated CA-4 biomimetic will flatten the sigmoidal polymerization curve, maintaining fluorescence near baseline levels.

Conclusion

The thiophene carboxamide scaffold represents a highly tunable chemical space. By leveraging its unique polar surface area and aromaticity, medicinal chemists can drive potent biological activity across oncology, immunology, and infectious diseases. However, the true value of these novel derivatives can only be unlocked through rigorous, self-validating experimental designs that definitively link phenotypic outcomes to precise molecular mechanisms.

References

- Source: MDPI (Biomimetics)

- Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: NIH PMC URL

- Title: Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease Source: ResearchGate / Journal of Medicinal Chemistry URL

- Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: NIH PMC URL

Sources

Mechanism of Action: 5-Amino-N-methylthiophene-2-carboxamide Scaffolds

The following technical guide details the mechanism of action (MoA) for the 5-Amino-N-methylthiophene-2-carboxamide scaffold, focusing on its primary pharmacological role as a core pharmacophore for Low Molecular Weight (LMW) Allosteric Agonists of the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) .

Primary Classification: Allosteric GPCR Agonist (LHCGR) Target: Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) Chemical Role: Privileged Scaffold / Pharmacophore

Executive Summary

5-Amino-N-methylthiophene-2-carboxamide represents the core structural scaffold for a class of potent, orally active small molecules that function as allosteric agonists for the LHCGR. Unlike the native glycoprotein hormones (LH and hCG) which bind to the large extracellular domain (ECD) of the receptor, molecules based on this thiophene-2-carboxamide core permeate the cell membrane to bind within the transmembrane domain (TMD) .

This mechanism bypasses the orthosteric site, inducing a conformational change in the 7-transmembrane helices that mimics hormone activation. This results in the recruitment of G

Molecular Mechanism of Action[2]

Target Identification: The LHCGR

The LHCGR is a G-protein-coupled receptor (GPCR) belonging to the Leucine-rich repeat-containing GPCR (LGR) family (Class A).

-

Orthosteric Site: The large N-terminal extracellular domain (ECD) responsible for binding the massive LH/hCG proteins.

-

Allosteric Site: The transmembrane pocket formed by helices TM3, TM5, TM6, and TM7. This is the binding site for 5-amino-thiophene-2-carboxamide derivatives.

Allosteric Binding & Receptor Activation

The 5-amino-N-methylthiophene-2-carboxamide scaffold engages the receptor through a specific set of hydrophobic and hydrogen-bonding interactions within the TMD.

-

Pocket Occupancy: The molecule inserts into a hydrophobic pocket located in the upper half of the transmembrane bundle.

-

Key Interactions:

-

The thiophene core forms hydrophobic contacts with residues in TM3 and TM7.

-

The 5-amino group and 2-carboxamide oxygen often engage in hydrogen bonding networks (e.g., with Asn or Ser residues in the TMD) that stabilize the receptor's active state.

-

The N-methyl amide moiety directs the orientation of the molecule, ensuring optimal fit within the helical crevice.

-

-

Conformational Switch: Binding stabilizes the outward movement of TM6 and the rotation of TM3/TM7 . This structural rearrangement opens the intracellular cavity of the receptor, allowing the G

s protein C-terminus to insert and exchange GDP for GTP.

Distinction from Orthosteric Agonism: Crucially, these agonists can activate the receptor in the absence of LH/hCG and even in receptor mutants lacking the extracellular domain, proving their action is purely transmembrane-mediated.

Signal Transduction Pathway

Upon stabilizing the active receptor conformation, the 5-amino-N-methylthiophene-2-carboxamide scaffold triggers the canonical G

The Signaling Cascade

-

G-Protein Coupling: The activated LHCGR recruits the heterotrimeric G-protein (

). -

Adenylyl Cyclase Activation: The

-GTP subunit dissociates and activates membrane-bound Adenylyl Cyclase (AC) . -

cAMP Surge: AC catalyzes the conversion of ATP to Cyclic Adenosine Monophosphate (cAMP) .

-

PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Downstream Effectors: PKA phosphorylates key targets, including:

-

CREB (cAMP Response Element Binding protein): Translocates to the nucleus to drive transcription of steroidogenic genes (e.g., StAR, CYP11A1).

-

MAPK Pathway: In some contexts, these agonists may also trigger ERK1/2 phosphorylation via

-arrestin recruitment, though the cAMP pathway is dominant.

-

Pathway Visualization

Caption: Signal transduction cascade initiated by the allosteric binding of the thiophene-2-carboxamide scaffold to the LHCGR transmembrane domain.

Experimental Validation Protocols

To verify the mechanism of action for derivatives of this scaffold, the following self-validating experimental systems are standard.

cAMP Accumulation Assay (Functional Validation)

Objective: Quantify the potency (

-

Cell Line: CHO-K1 or HEK293 cells stably expressing human LHCGR.

-

Protocol:

-

Seeding: Plate cells (e.g., 10,000/well) in 384-well low-volume plates.

-

Stimulation: Incubate cells with serial dilutions of the 5-amino-N-methylthiophene-2-carboxamide derivative for 30–60 minutes at 37°C in stimulation buffer (containing IBMX to inhibit phosphodiesterase).

-

Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., HTRF or LANCE).

-

Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).

-

-

Readout: Measure fluorescence ratio (665 nm / 620 nm). A decrease in signal indicates increased endogenous cAMP (competitive binding).

-

-

Validation Check: The response should be saturable and inhibited by specific PKA inhibitors (e.g., H-89) but not by antibodies blocking the extracellular LH binding site.

Competitive Binding Assay (Mechanism Validation)

Objective: Prove allosteric binding (distinct from the orthosteric LH site).

-

Tracer: Use a tritiated allosteric reference compound (e.g.,

-Org 43553) rather than radiolabeled LH ( -

Protocol:

-

Membrane Prep: Isolate membranes from LHCGR-expressing cells.

-

Incubation: Incubate membranes with the radioligand and varying concentrations of the test compound.

-

Filtration: Harvest membranes onto glass fiber filters.

-

Counting: Measure radioactivity via liquid scintillation.

-

-

Result Interpretation:

-

Displacement of Allosteric Tracer: Confirms binding to the TMD.

-

Non-displacement of

-hCG: Confirms the compound does not bind to the orthosteric extracellular site.

-

Structure-Activity Relationship (SAR) Insights

While 5-amino-N-methylthiophene-2-carboxamide is the core scaffold, potency is often modulated by substituents:

-

N-Alkyl Group: The N-methyl group provides a baseline activity. Increasing bulk (e.g., N-tert-butyl) often enhances hydrophobic packing in the TMD, significantly increasing potency (as seen in Org 41841).

-

C4/C5 Substitution: Introduction of phenyl or heteroaryl groups at the 4- or 5-position of the thiophene ring creates additional contacts with TM helices, often converting weak "scaffold" hits into nanomolar drugs.

References

-

LHCGR Allosteric Agonists Discovery

- Title: "Discovery of Low Molecular Weight Luteinizing Hormone/Choriogonadotropin Receptor Agonists."

- Source: Journal of Medicinal Chemistry

-

URL: [Link]

-

Mechanism of TMD Activation

- Title: "Small Molecule Agonists of the LH/hCG Receptor: Allosteric Activ

- Source: Molecular and Cellular Endocrinology

-

URL: [Link]

-

Structural Basis of LGR Activation

- Title: "Structural basis for allosteric regul

- Source: N

-

URL: [Link]

Sources

In Vitro Anticancer Potential of Thiophene Derivatives: A Technical Guide

Executive Summary: The Thiophene Advantage

In the landscape of heterocyclic medicinal chemistry, thiophene stands as a premier bioisostere of the benzene ring. Its incorporation into anticancer scaffolds is not merely a structural substitution but a strategic electronic modulation. The sulfur atom in the thiophene ring imparts specific physicochemical properties—enhanced lipophilicity, distinct metabolic profiles, and the ability to act as a hydrogen bond acceptor—that often result in superior pharmacokinetics compared to their phenyl analogues.

This guide dissects the in vitro validation of thiophene derivatives, moving beyond basic cytotoxicity to the mechanistic interrogation of tubulin polymerization, tyrosine kinase inhibition (EGFR/VEGFR), and DNA topoisomerase interference.

Structural Activity Relationship (SAR) & Rational Design

Effective thiophene-based drug design relies on exploiting the ring's electron-rich nature. The core strategy often involves fusing the thiophene ring (e.g., thienopyrimidines) or using it as a linker to mimic the cis-stilbene configuration found in Combretastatin A-4 (CA-4).

The "Privileged Scaffold" Architecture

-

Bioisosterism: Replacement of the phenyl ring in CA-4 with a thiophene moiety maintains the necessary bond angles for colchicine-site binding while improving solubility.

-

Thienopyrimidines: These are designed as ATP-competitive inhibitors. The fusion of a pyrimidine ring onto a thiophene core creates a scaffold that mimics the adenine base of ATP, allowing it to dock extensively into the kinase domain of EGFR or VEGFR-2.

Key SAR Determinants

-

C-2 Position (Amino Group): Essential for hydrogen bonding interactions within the tubulin binding pocket.

-

C-3 Position (Carbonyl Linker): A trimethoxybenzoyl group at this position is critical for nanomolar potency, mimicking the pharmacophore of podophyllotoxin.

-

C-6/C-7 Substituents: In benzo[b]thiophene derivatives, methoxy groups here enhance lipophilic contact with the target protein.

Figure 1: Strategic functionalization of the thiophene scaffold for anticancer potency.

Molecular Mechanisms of Action

Thiophene derivatives are pleiotropic agents. Their efficacy stems from hitting multiple "hallmarks of cancer" simultaneously.

Tubulin Polymerization Inhibition

Certain 2-aminobenzo[b]thiophene derivatives function as Microtubule Destabilizing Agents (MDAs). By binding to the colchicine site of

-

Consequence: The cell fails to form the mitotic spindle, triggering cell cycle arrest at the G2/M phase, eventually leading to apoptosis (mitotic catastrophe).

Dual Kinase Inhibition (EGFR/VEGFR-2)

Thienopyrimidine derivatives (e.g., Compound 5f) have demonstrated dual inhibition.[1][2][3]

-

EGFR Inhibition: Blocks downstream Ras/Raf/MEK/ERK signaling (proliferation).

-

VEGFR-2 Inhibition: Blocks PI3K/Akt/mTOR signaling (survival and angiogenesis).

Topoisomerase II Inhibition

Recent studies identify thieno[2,3-d]pyrimidines as catalytic inhibitors of Topoisomerase II. Unlike "poisons" (e.g., etoposide) that stabilize DNA cleavage complexes, catalytic inhibitors prevent the enzyme from binding DNA or ATP, reducing genotoxicity while halting replication.

Figure 2: Multi-target mechanism of action for thiophene-based antineoplastics.

Experimental Protocols: Validating the Mechanism

To publish high-impact data, "screening" is insufficient. You must provide mechanistic proof.

In Vitro Cytotoxicity Screening (MTT Assay)

Why this method? The MTT assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes) as a proxy for viability. It is the industry standard for high-throughput screening.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Treat with serial dilutions of the thiophene derivative (0.1 nM to 100

M).-

Control Positive: Doxorubicin or Combretastatin A-4.

-

Control Negative: 0.1% DMSO (Vehicle).

-

-

Incubation: Incubate for 48h or 72h at 37°C, 5% CO

. -

Staining: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media. Add DMSO to dissolve purple formazan crystals.

-

Read: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

Tubulin Polymerization Assay (Fluorescence Based)

Why this method? To distinguish between general cytotoxicity and specific microtubule targeting.

Protocol:

-

Preparation: Use a purified tubulin kit (>99% purity). Keep all reagents on ice.

-

Reaction Mix: Mix tubulin (3 mg/mL) with PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9) and GTP (1 mM). -

Reporter: Add DAPI or a specific tubulin-binding fluorophore.

-

Initiation: Add the test compound (5

M) or control (Paclitaxel/Colchicine) to a 96-well plate pre-warmed to 37°C. -

Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Interpretation:

-

Stabilizers (Paclitaxel-like): Faster polymerization, higher plateau.

-

Destabilizers (Thiophene-like): Reduced slope, lower plateau (inhibition of assembly).

-

Cell Cycle Analysis (Flow Cytometry)

Why this method? To confirm G2/M arrest, the hallmark of tubulin inhibitors.

Protocol:

-

Treatment: Treat cells with IC

concentration of the compound for 24h. -

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash ethanol. Resuspend in PBS containing RNase A (100

g/mL) and Propidium Iodide (PI) (50 -

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases. A spike in G2/M confirms antimitotic activity.[4]

Quantitative Benchmarks

The following table summarizes performance metrics of key thiophene derivatives from recent literature compared to standard care drugs.

| Compound Class | Target Mechanism | Cell Line | IC | IC | Reference |

| 2-amino-benzo[b]thiophene (6d) | Tubulin Polymerization | L1210 (Leukemia) | 0.76 nM | ~2.0 nM (Combretastatin A-4) | [1] |

| Thienopyrimidine (5f) | EGFR / VEGFR-2 | MCF-7 (Breast) | 4.64-fold > potency | Erlotinib / Doxorubicin | [2] |

| Thiophene-3-carboxylate (8e) | Antioxidant / Cytotoxic | HeLa (Cervical) | 0.41 - 2.8 | N/A | [3] |

| Compound 1312 | Wnt/ | SGC-7901 (Gastric) | 340 nM | N/A | [4] |

Challenges & Future Directions

While in vitro results are promising, the transition to in vivo efficacy faces hurdles:

-

Solubility: Many fused thiophenes are highly lipophilic (LogP > 4), requiring formulation strategies like liposomes or nanoparticles.

-

Selectivity: Distinguishing between wild-type EGFR and mutant forms (e.g., T790M) is crucial to compete with third-generation inhibitors like Osimertinib.

-

Metabolic Stability: The sulfur atom is susceptible to oxidation (S-oxidation), potentially creating reactive metabolites. Future SAR should focus on blocking metabolic soft spots.

References

-

Romagnoli, R., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. Link

-

Mghwary, A. E., et al. (2019).[5] Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Vyas, A., et al. (2025).[5] Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Tech Science. Link

-

Zhang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. European Journal of Medicinal Chemistry. Link

-

Archna, S., et al. (2020).[6][7] Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Privilege of the Thiophene-2-Carboxamide Scaffold

In medicinal chemistry, the thiophene ring is a highly privileged bioisostere of benzene. The substitution of a ring carbon atom by sulfur fundamentally alters the electronic distribution and molecular geometry due to the sulfur atom's electronegativity and lone pairs[1]. When engineering targeted therapeutics, 5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0) serves as an exceptionally versatile bi-functional building block[2].

As an application scientist, I approach this scaffold as a highly tunable precision instrument. The causality behind its efficacy lies in its dual-handle structure:

-

The N-methylcarboxamide group (Position 2): Acts as a critical hydrogen bond donor and acceptor. In kinase targeting, this moiety perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of kinases (such as Cys919 in VEGFR-2)[3][4].

-

The 5-Amino group: Serves as a highly reactive nucleophilic handle. By derivatizing this position with bulky, lipophilic groups (e.g., via urea formation or amide coupling), we can exploit adjacent hydrophobic pockets in target proteins, such as the DFG-out allosteric pocket of VEGFR-2 or the hydrophobic tail region of Protein Tyrosine Phosphatase 1B (PTP1B)[5].

Mechanistic Rationale: Targeting the Tumor Microenvironment

Derivatives of the thiophene-2-carboxamide core have demonstrated profound antiproliferative effects across gastrointestinal, breast, and hepatocellular carcinoma cell lines[3][6]. The structural modifications dictate the primary mechanism of action:

-

VEGFR-2 Inhibition & Angiogenesis: Ortho-amino thiophene carboxamides and 1,3,4-thiadiazole derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4]. By blocking VEGFR-2 autophosphorylation, these compounds sever the PI3K/AKT survival signaling cascade.

-

Apoptosis via Mitochondrial Depolarization: The downstream effect of this kinase inhibition is an elevated Bax/Bcl-2 ratio, leading to the disruption of the mitochondrial membrane potential and the subsequent executioner activation of Caspase-3 and -7[1][6].

-

Mitotic Arrest: Certain derivatives exhibit dual-action by also inhibiting

-tubulin polymerization, trapping cancer cells in the G2/M phase of the cell cycle[3].

VEGFR-2 inhibition by thiophene derivatives leading to caspase-mediated apoptosis.

Quantitative Structure-Activity Relationship (SAR) Summary

To guide your synthetic strategy, the following table synthesizes the quantitative efficacy of various derivatization strategies applied to the 5-amino position of the thiophene-2-carboxamide core, benchmarked against standard cell lines (HepG2) and enzymatic targets[3][4][5].

| Compound Class (Modification at 5-Amino) | Target Enzyme | Enzymatic IC₅₀ (µM) | HepG2 Viability IC₅₀ (µM) | Primary Mechanism of Action |

| Unsubstituted Scaffold | None | > 50.00 | > 100.00 | Baseline inactive core |

| Ortho-amino-aryl carboxamide | VEGFR-2 | 0.59 – 1.29 | 4.61 – 7.10 | ATP-competitive hinge binding |

| 1,3,4-Thiadiazole urea derivative | VEGFR-2 | 0.008 – 0.011 | 3.97 – 9.62 | DFG-out allosteric binding |

| Hydrophobic tail (Aryl substitution) | PTP1B | 2.10 – 5.25 | 0.72 – 2.22 | Active site phosphatase block |

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires self-validating assays. Do not simply run an assay; engineer a system where the controls prove the assay's integrity before the data is even analyzed.

Protocol A: High-Throughput VEGFR-2 Kinase Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is prioritized over standard colorimetric assays because the time-delay measurement eliminates false positives caused by the auto-fluorescence of highly conjugated thiophene derivatives.

-

Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

-

Compound Plating: Serially dilute the thiophene derivatives in DMSO. Transfer to a 384-well plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

-

Self-Validating Controls:

-

Positive Control: Sorafenib (a known VEGFR-2 inhibitor)[3].

-

Negative Control: Buffer + Substrate (No enzyme) to establish the baseline signal and calculate the Z'-factor. A Z'-factor > 0.6 validates the run.

-

-

Enzyme/Substrate Addition: Add recombinant human VEGFR-2 kinase domain and biotinylated poly-GT substrate.

-

Reaction Initiation: Add ATP (at the

value of VEGFR-2 to ensure competitive inhibitors are accurately assessed). Incubate for 60 minutes at room temperature. -

Detection: Add Streptavidin-XL665 and Europium-cryptate labeled anti-phosphotyrosine antibody. Read the plate using a time-resolved fluorometer (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Protocol B: Cellular Apoptosis & Cell Cycle Analysis via Flow Cytometry

To prove causality—that cell death is due to targeted apoptosis rather than non-specific necrosis—we utilize a dual-staining flow cytometry approach[6].

-

Cell Seeding: Seed HepG2 or MCF-7 cells in 6-well plates at

cells/well. Incubate overnight. -

Treatment: Treat with the thiophene derivative at

and -

Harvesting: Trypsinize cells, centrifuge, and wash with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Cycle Fixation (Causality Check): Fix cells in ice-cold 70% ethanol for at least 2 hours at -20°C. Why? Ethanol permeabilizes the cell membrane, allowing Propidium Iodide (PI) to enter.

-

RNase A Treatment: Resuspend in PI staining solution containing RNase A. Why? PI intercalates into both DNA and RNA. RNase A degrades the RNA, ensuring the fluorescence signal strictly correlates to DNA content, allowing precise quantification of G2/M phase arrest[3][6].

-

Apoptosis Detection: In a parallel unfixed cohort, use a fluorogenic Caspase-3/7 substrate (e.g., CellEvent) to measure executioner caspase activation.

-

Analysis: Analyze via flow cytometer. Apoptotic cells will show high Caspase-3/7 fluorescence, while cell cycle analysis will reveal a sub-G1 peak (fragmented DNA) and potential G2/M accumulation.

Hit-to-lead experimental workflow for thiophene-2-carboxamide derivative screening.

Conclusion

The 5-Amino-N-methylthiophene-2-carboxamide scaffold is not merely a structural backbone; it is a highly programmable pharmacophore. By rigorously applying structure-based drug design to derivatize the 5-amino position, while preserving the N-methylcarboxamide hinge-binding motif, researchers can develop highly potent, selective kinase inhibitors. Validating these derivatives through stringent, control-heavy enzymatic and phenotypic assays ensures that only the most viable candidates progress to lead optimization.

References

-

MDPI. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." International Journal of Molecular Sciences. [Link]

-

Semantic Scholar. "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

PubMed. "Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors." Bioorganic Chemistry. [Link]

-

ResearchGate. "Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies." Russian Journal of Bioorganic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Amino-N-methylthiophene-2-carboxamide

This guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0), a molecule of interest in medicinal chemistry and materials science.[1][2][3] The structural elucidation of such thiophene derivatives is fundamental to understanding their chemical reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of Spectroscopic Characterization

The thiophene carboxamide scaffold is a privileged structure in drug discovery, known for its diverse pharmacological properties.[4][5][6] Accurate and unambiguous characterization of these molecules is paramount. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure, identifying functional groups, and confirming the purity of synthesized compounds.[2][7] This guide will dissect the spectroscopic signature of 5-Amino-N-methylthiophene-2-carboxamide, explaining the causality behind the observed spectral features.

Molecular Structure and Key Features

5-Amino-N-methylthiophene-2-carboxamide possesses a thiophene ring substituted with a primary amine at the 5-position and an N-methylcarboxamide group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₆H₈N₂OS[1] Molecular Weight: 156.21 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.[7] For 5-Amino-N-methylthiophene-2-carboxamide, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Data Acquisition

A standardized approach for acquiring high-quality NMR data is crucial for accurate interpretation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons (e.g., NH and NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of amide and amine protons, allowing for their observation.[8]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution and sensitivity.[7]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[7]

The ¹H NMR spectrum of 5-Amino-N-methylthiophene-2-carboxamide is expected to exhibit distinct signals corresponding to the aromatic protons on the thiophene ring, the amine protons, the amide proton, and the methyl protons.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Amide NH | ~7.6-8.0 | Quartet (q) or Broad Singlet (br s) | 1H | The multiplicity may be a quartet due to coupling with the adjacent methyl group. Broadening can occur due to quadrupolar effects of the nitrogen atom and chemical exchange. |

| Thiophene H-4 | ~7.0-7.2 | Doublet (d) | 1H | Coupled to H-3. The electron-donating amino group at C-5 and the electron-withdrawing carboxamide at C-2 influence its chemical shift. |

| Thiophene H-3 | ~6.2-6.4 | Doublet (d) | 1H | Coupled to H-4. |

| Amine NH₂ | ~5.0-6.0 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature. The protons are exchangeable with D₂O. |

| Methyl CH₃ | ~2.7-2.9 | Doublet (d) | 3H | Coupled to the amide NH proton. |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[8] The coupling between the thiophene protons (H-3 and H-4) is a key diagnostic feature, confirming their adjacent positions on the ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Carbonyl C=O | ~160-166 | The amide carbonyl typically appears in this region. |

| Thiophene C-2 | ~140-145 | Attached to the electron-withdrawing carboxamide group. |

| Thiophene C-5 | ~150-155 | Attached to the electron-donating amino group. |

| Thiophene C-4 | ~123-126 | |

| Thiophene C-3 | ~105-110 | Shielded due to the influence of the adjacent electron-donating amino group. |

| Methyl CH₃ | ~25-27 |

Note: Predicted chemical shifts are based on typical values for similar thiophene derivatives.[9][10][11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Spectrum Acquisition:

The IR spectrum of 5-Amino-N-methylthiophene-2-carboxamide will be dominated by absorptions from the N-H, C=O, and C-N bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3450-3300 | Medium | Primary amines (R-NH₂) typically show two bands in this region (asymmetric and symmetric stretching).[12][13] |

| N-H Stretch (Amide) | 3350-3150 | Medium | Secondary amides (R-CO-NH-R') show a single band in this region.[14] |

| C-H Stretch (Aromatic) | 3100-3000 | Weak-Medium | Characteristic of C-H bonds on the thiophene ring.[15] |

| C=O Stretch (Amide I) | 1680-1630 | Strong | This is a very characteristic and intense absorption for the amide carbonyl group.[14][15] |

| N-H Bend (Amine) | 1650-1580 | Medium | Bending vibration of the primary amine.[12] |

| N-H Bend (Amide II) | 1570-1515 | Medium | A combination of N-H bending and C-N stretching. |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Medium-Strong | [12] |

| C-N Stretch (Aliphatic Amide) | 1250-1020 | Medium | [12] |

The presence of two distinct N-H stretching bands for the primary amine and a separate N-H stretch for the secondary amide, along with a strong carbonyl absorption, provides compelling evidence for the proposed structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.[7]

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, often yielding a prominent protonated molecular ion [M+H]⁺.[4] Electron impact (EI) ionization can also be used, which typically results in more extensive fragmentation.[16]

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[4]

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule and its fragments.[4]

-

Molecular Ion: The ESI mass spectrum is expected to show a prominent peak at m/z 157.0436, corresponding to the protonated molecule [C₆H₈N₂OS + H]⁺.[17] High-resolution mass spectrometry can confirm this elemental composition with high accuracy.[4]

-

Fragmentation Pattern: Under EI or in-source fragmentation conditions, characteristic fragment ions may be observed. Common fragmentation pathways for similar structures involve:

-

Cleavage of the C-N bond of the amide.[16]

-

Loss of the methylamino group (-NHCH₃).

-

Fragmentation of the thiophene ring.

-

Illustrative Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 5-Amino-N-methylthiophene-2-carboxamide.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of 5-Amino-N-methylthiophene-2-carboxamide. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the substituents. The IR spectrum confirms the presence of the key amine and amide functional groups. Finally, mass spectrometry verifies the molecular weight and elemental composition. This multi-faceted spectroscopic approach ensures the unambiguous identification and characterization of this important heterocyclic compound, providing a solid foundation for its further investigation and application in scientific research and development.

References

- A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives - Benchchem.

-

Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

-

IR: amines - University of Calgary. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR) - Florida International University. Available at: [Link]

-

IR Spectroscopy - Basic Introduction - The Organic Chemistry Tutor (YouTube). Available at: [Link]

-

Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC. Available at: [Link]

-

Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC. Available at: [Link]

-

Experimental and theoretical studies of aminothiophene derivatives inhibitors on carbon steel corrosion in perchloric acid medium | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega - ACS Publications. Available at: [Link]

-

Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative - Taylor & Francis. Available at: [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. Available at: https://www.

-

Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. Available at: [Link]

-

Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis - The Royal Society of Chemistry. Available at: [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - MDPI. Available at: [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. Available at: [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. Available at: [Link]

-

Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC. Available at: [Link]

-

Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. Available at: [Link]

-

SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES - Indian Journal of Scientific Research(IJSR). Available at: [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Available at: [Link]

-

IR Absorption Frequencies - Northern Illinois University. Available at: [Link]

-

Thiophene-2-carboxamide, N-(3-quinolinyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

5-Methylthio-thiophene-2-carboxylic acid, anion - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - ResearchGate. Available at: [Link]

-

The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthesis, characterization and biodistribution of novel amine thiophene 99mTc labeled complex - ResearchGate. Available at: [Link]

-

Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents - ACS.org. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.washington.edu [chem.washington.edu]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. One moment, please... [chemistrysteps.com]

- 16. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. etheses.dur.ac.uk [etheses.dur.ac.uk]

Application Notes and Protocol for Evaluating 5-Amino-N-methylthiophene-2-carboxamide in the MTT Cell Viability Assay

Authored by: Senior Application Scientist, Gemini

Introduction: The Rationale for Evaluating 5-Amino-N-methylthiophene-2-carboxamide

Thiophene-based carboxamides are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry and drug development.[1][2] The thiophene ring serves as a versatile scaffold, and its derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2] 5-Amino-N-methylthiophene-2-carboxamide (CAS: 1219824-54-0) is a member of this promising class.[3] Given the established potential of related structures, it is a logical candidate for screening against various cell lines to determine its potential cytotoxic or cytostatic effects, which are critical indicators of anticancer activity.[1]

This document provides a comprehensive guide for researchers and drug development professionals on how to assess the in vitro cellular effects of 5-Amino-N-methylthiophene-2-carboxamide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a robust, colorimetric method for measuring a cell population's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of a tetrazolium salt into a colored formazan product by metabolically active cells.[6] The yellow, water-soluble MTT reagent is taken up by living cells and reduced by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[4][5] This intracellular reduction results in the formation of insoluble, purple formazan crystals.[5][6] Dead cells lose this enzymatic capability and therefore do not produce the colored product.[6] A solubilization agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is then added to dissolve these formazan crystals, yielding a colored solution whose absorbance is directly proportional to the number of viable, metabolically active cells in the well.[5][7] The absorbance is typically measured using a spectrophotometer or microplate reader at a wavelength between 550 and 600 nm.[4]

Caption: Mechanism of the MTT assay within a viable cell.

Essential Pre-Assay Validation: Ensuring Data Integrity

Before proceeding with a full-scale cytotoxicity screen, two preliminary experiments are crucial for establishing a self-validating and trustworthy protocol. These steps mitigate common assay pitfalls and ensure that the observed results are genuinely due to the compound's effect on cell viability.

Determination of Optimal Cell Seeding Density

The MTT assay relies on a linear relationship between cell number and final absorbance. Seeding too few cells results in a low signal-to-noise ratio, while seeding too many can lead to nutrient depletion, contact inhibition, and a plateau in the absorbance signal before the experiment concludes.

Protocol for Cell Seeding Optimization:

-

Prepare Cell Suspension: Harvest and count cells, then prepare a suspension of 1 x 10^6 cells/mL.[8]

-

Create Serial Dilutions: Perform serial dilutions of the cell suspension in culture medium to achieve concentrations ranging from 1 x 10^6 to 1 x 10^4 cells/mL.

-

Plate Cells: In a 96-well plate, seed 100 µL of each dilution in triplicate, resulting in wells containing a range from 100,000 down to 1,000 cells. Include at least three wells with medium only as a blank control.[8]

-

Incubate: Incubate the plate for the intended duration of your drug treatment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

-

Perform MTT Assay: Follow the standard MTT protocol (see Section 5).

-

Analyze: Plot the average absorbance (minus blank) against the number of cells seeded. The optimal seeding density for your main experiment should fall within the linear portion of this curve, typically yielding an absorbance value between 0.75 and 1.25.[8]

Assessment of Compound Interference

Novel chemical compounds can sometimes interfere with the MTT assay, leading to false-positive or false-negative results.[9][10] It is imperative to test for two primary types of interference:

-

Direct MTT Reduction: The compound itself may have reducing properties that convert MTT to formazan, mimicking a viable cell signal.[9][11]

-

Colorimetric Interference: If 5-Amino-N-methylthiophene-2-carboxamide is colored in solution, it may absorb light at the same wavelength as formazan, artificially inflating the absorbance reading.[9]

Protocol for Compound Interference Check (Cell-Free):

-

Prepare Compound Dilutions: Prepare serial dilutions of 5-Amino-N-methylthiophene-2-carboxamide in cell culture medium at the same concentrations you plan to use in the main experiment.

-

Plate Dilutions: Add 100 µL of each compound dilution to triplicate wells of a 96-well plate. Include wells with medium only as a control.

-

Add MTT Reagent: Add 10 µL of MTT stock solution (5 mg/mL) to each well.[4]

-

Incubate: Incubate the plate under the same conditions as the main assay (e.g., 37°C for 2-4 hours).

-

Add Solubilization Solution: Add 100 µL of the solubilization solution to each well and mix thoroughly.

-

Read Absorbance: Measure the absorbance at 570-590 nm. If any concentration of the compound yields a significant absorbance reading above the medium-only control, interference is occurring. This background must be subtracted from your cell-based assay results, or an alternative viability assay should be considered.[11]

Materials and Reagents

-

Test Compound: 5-Amino-N-methylthiophene-2-carboxamide (e.g., Fluorochem, CAS 1219824-54-0).[3]

-

Cell Line: Appropriate cancer or normal cell line, cultured in its recommended medium.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder (e.g., Sigma-Aldrich, M2128).

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4.

-

Solubilization Solution: DMSO or a solution of 10-20% SDS in 0.01 M HCl.[5][7]

-

Cell Culture Medium (e.g., DMEM, RPMI-1640), supplemented with Fetal Bovine Serum (FBS) and antibiotics as required.

-

Trypsin-EDTA for adherent cells.

-

-

Equipment:

-

Sterile 96-well flat-bottom tissue culture plates.

-

Calibrated single and multichannel pipettes.

-

Humidified incubator (37°C, 5% CO2).

-

Inverted microscope.

-

Microplate spectrophotometer (ELISA reader) with filters for 570 nm and a reference wavelength of ~630-650 nm.[6]

-

Detailed Protocol for Assessing Cytotoxicity

This protocol assumes preliminary validation (Sections 3.1 and 3.2) has been completed.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding (Day 1):

-

For adherent cells, trypsinize, neutralize, and centrifuge the cell suspension. For suspension cells, directly count from culture.

-

Resuspend the cell pellet in fresh culture medium and perform an accurate cell count.

-

Dilute the cells to the pre-determined optimal seeding density.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate. Be sure to include control wells:

-

Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound wells.

-

Untreated Control: Cells in medium only.

-

Blank Control: Medium only, no cells.

-

-

Incubate the plate overnight to allow adherent cells to attach.

-

-

Compound Treatment (Day 2):

-

Prepare a stock solution of 5-Amino-N-methylthiophene-2-carboxamide in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations.

-

Carefully aspirate the old medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations or vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation (Assay Day):

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize this solution and protect it from light.[6][12]

-

At the end of the treatment period, carefully add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[4]

-

Return the plate to the incubator for 2 to 4 hours. Visually inspect the cells under a microscope periodically to check for the formation of purple formazan crystals.[8]

-

-

Formazan Solubilization and Measurement:

-

After the MTT incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7][12]

-

To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 15-20 minutes, protected from light.[6][12] Visually confirm that all purple crystals have dissolved.[9]

-

Measure the absorbance of each well using a microplate reader. The measurement wavelength should be between 550-600 nm (570 nm is standard), with a reference wavelength of >650 nm to correct for background absorbance.[4][6]

-

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the compound's effect on cell viability.

Caption: Data analysis pipeline from raw absorbance to IC50.

-

Calculate Corrected Absorbance: For each well, subtract the average absorbance of the blank (medium only) wells from its reading.[6][12]

-

Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control wells is considered 100%.

-

% Viability = (Corrected Absorbance of Sample / Average Corrected Absorbance of Vehicle Control) x 100

-

-

Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

-

Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism or R to calculate the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

Table 1: Example Data for IC50 Determination

| Concentration (µM) | Log[Concentration] | Avg. Corrected Absorbance | % Viability |

| 0 (Vehicle) | N/A | 1.150 | 100.0% |

| 0.1 | -1.0 | 1.135 | 98.7% |

| 1 | 0.0 | 0.989 | 86.0% |

| 10 | 1.0 | 0.581 | 50.5% |

| 50 | 1.7 | 0.230 | 20.0% |

| 100 | 2.0 | 0.104 | 9.0% |

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for the MTT Assay

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Variability Between Replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate.[9][13] | Ensure the cell suspension is homogenous. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[9][13] |

| Low Absorbance Readings | Insufficient cell number; MTT incubation time too short; Incomplete solubilization of formazan.[9][10] | Re-optimize cell seeding density (Section 3.1). Increase MTT incubation time (up to 4 hours). Ensure thorough mixing after adding the solubilization solution.[9][10] |

| High Background (Blank) Readings | Contamination (bacterial/yeast) of medium or reagents; MTT reagent degradation (appears blue/green).[8][14] | Use sterile technique throughout. Discard contaminated reagents. Store MTT solution protected from light at 4°C (short-term) or -20°C (long-term).[8][12] |

| Increased Absorbance with Higher Compound Concentration | Compound directly reduces MTT; Compound interferes with absorbance reading.[11] | Perform the cell-free interference check (Section 3.2). If interference is confirmed, subtract the background absorbance or use an alternative viability assay (e.g., CellTiter-Glo®, neutral red).[9][11] |

References

-

MTT Assay Protocol. Abbexa.[Link]

-

MTT assay. Wikipedia.[Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information (PMC).[Link]

-

Cell Viability Assays. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

-

struggling with MTT assay. Reddit.[Link]

-

I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate.[Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.[Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC).[Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.[Link]

-

Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham E-Theses.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. merckmillipore.com [merckmillipore.com]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. reddit.com [reddit.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

Application Note: Using 5-Amino-N-methylthiophene-2-carboxamide in Cell Culture for Fragment-Based Kinase Inhibitor Screening

Target Audience: Researchers, Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Kinase Inhibition Assays

Introduction & Scientific Rationale

In modern oncology and targeted drug discovery, the thiophene-2-carboxamide scaffold is a highly privileged pharmacophore. Derivatives of this chemical class are well-documented as potent, ATP-competitive inhibitors of serine/threonine kinases, most notably Checkpoint Kinase 1 (CHK1) [1]. CHK1 is a critical regulator of the DNA damage response (DDR); its inhibition prevents cell cycle arrest, thereby sensitizing tumor cells to DNA-damaging chemotherapeutics and inducing apoptosis [2].

5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0) serves as an excellent low-molecular-weight building block (fragment) for Fragment-Based Drug Discovery (FBDD). Because fragments possess lower intrinsic affinities than fully optimized drugs, utilizing them in cell culture requires highly sensitive, self-validating assay systems to accurately measure subtle shifts in cell viability and target engagement.

This application note provides a comprehensive, causality-driven methodology for utilizing 5-Amino-N-methylthiophene-2-carboxamide in mammalian cell culture, focusing on compound preparation, cytotoxicity screening via ATP quantitation, and mechanistic validation.

Mechanism of Action Visualization

Caption: CHK1 signaling pathway targeted by thiophene-2-carboxamide derivatives.

Physicochemical Properties & Reagent Preparation

To ensure reproducible in vitro data, the physicochemical properties of the fragment must dictate its handling. Small heterocyclic amines are prone to oxidation and exhibit variable aqueous solubility.

Compound Preparation Causality

-

Solvent Selection: 5-Amino-N-methylthiophene-2-carboxamide is hydrophobic. Stock solutions must be prepared in 100% anhydrous Dimethyl Sulfoxide (DMSO) to prevent premature precipitation.

-

Vehicle Control Limits: The final concentration of DMSO in the cell culture medium must not exceed 0.1% (v/v) . Higher concentrations disrupt lipid bilayers and cause solvent-induced cytotoxicity, confounding the assay results.

-

Storage: Aliquot the 10 mM stock into single-use opaque vials and store at -20°C. Repeated freeze-thaw cycles introduce ambient moisture, leading to compound degradation and precipitation.

Reagent Specifications

| Parameter | Specification | Experimental Implication |

| CAS Number | 1219824-54-0 | Unique identifier for sourcing >95% purity reagents. |

| Molecular Weight | 156.20 g/mol | Highly efficient fragment size (Rule of 3 compliant). |

| Stock Concentration | 10 mM in 100% DMSO | Requires 1:10,000 dilution in media for a 1 µM final assay concentration. |

| Target Pathway | Kinase Inhibition (e.g., CHK1) | Requires co-treatment with DNA-damaging agents for phenotypic screening. |

Experimental Workflow

Caption: High-throughput screening workflow for thiophene-2-carboxamide cell viability assays.

Protocol 1: High-Throughput Cell Viability & Cytotoxicity Assay

To evaluate the cytotoxicity of the thiophene-2-carboxamide fragment, we utilize a homogeneous ATP-quantitation method (e.g., CellTiter-Glo®) [3]. ATP is a direct indicator of metabolic activity; as cells undergo apoptosis due to kinase inhibition, ATP levels drop proportionally.

Required Materials

-

Mammalian cell line (e.g., HeLa or MCF-7) in logarithmic growth phase.

-

Opaque-walled 96-well microplates (white plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk).

-

CellTiter-Glo® Luminescent Cell Viability Reagent.

-

Orbital plate shaker and Microplate Luminometer.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

-

Harvest cells and resuspend in complete culture medium.

-

Seed 5,000–10,000 cells per well in 100 µL of medium into an opaque-walled 96-well plate.

-

Self-Validating Control: Include at least three wells containing 100 µL of medium without cells to serve as the background luminescence control.

-

Incubate overnight at 37°C, 5% CO₂ to allow cellular adhesion and recovery.

Step 2: Compound Treatment (Day 1)

-

Prepare a serial dilution of 5-Amino-N-methylthiophene-2-carboxamide in complete medium. Ensure the final DMSO concentration remains constant (0.1%) across all wells, including the vehicle control.

-

Aspirate the old media and carefully add 100 µL of the compound-containing media to the respective wells.

-

Incubate for 48 to 72 hours at 37°C. (Causality: Kinase inhibitors targeting the cell cycle require cells to pass through specific checkpoints, necessitating longer incubation times to observe phenotypic apoptosis).

Step 3: Luminescence Assay (Day 3/4)

-

Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. (Causality: The luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature gradients across the plate will cause edge effects and skewed data).

-

Add 100 µL of RT-equilibrated CellTiter-Glo® Reagent directly to each well (1:1 ratio with culture medium).

-

Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes. (Causality: Mechanical agitation ensures complete disruption of the cellular membrane, releasing intracellular ATP).

-

Stabilization: Incubate the plate at RT for 10 minutes. This stabilizes the luminescent "glow" signal, which has a half-life of >5 hours.

-

Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Protocol 2: Target Engagement (Western Blotting for Downstream Effectors)

While ATP assays confirm cell death, they do not confirm why the cell died. To validate that the thiophene-2-carboxamide is engaging its kinase target (e.g., CHK1), researchers must analyze downstream signaling proteins.

-

Treatment: Treat cells in 6-well plates with the compound (10–100 µM for fragments) alongside a known DNA-damaging agent (e.g., Gemcitabine) to activate the DDR pathway.

-

Lysis: After 24 hours, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. (Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of downstream targets).

-

Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-Cdc25 or γH2AX (a marker of DNA double-strand breaks). A successful thiophene-2-carboxamide CHK1 inhibitor will show an accumulation of γH2AX due to unrepaired DNA damage [4].

Quantitative Data Presentation

When screening novel fragments, it is crucial to benchmark their activity against fully optimized, clinically relevant kinase inhibitors containing the same structural pharmacophore.

Table: Comparative In Vitro Potency of Thiophene-2-Carboxamide Derivatives

| Compound Class | Specific Compound | Primary Target | IC₅₀ (nM) | Assay Type | Reference |

| Novel Fragment | 5-Amino-N-methylthiophene-2-carboxamide | Undisclosed Kinase | > 10,000* | Cell Viability | N/A (Precursor) |

| Optimized Derivative | AZD7762 | CHK1 / CHK2 | 5 | Kinase Assay | [PubChem] |

| Reference Inhibitor | Sorafenib | VEGFR / RAF | 6 – 90 | Kinase Assay | [BenchChem] |

*Note: Fragments typically exhibit weak micromolar to millimolar affinities prior to structural optimization (e.g., fragment growing or linking).

References

Application Note: 5-Amino-N-methylthiophene-2-carboxamide in Fragment-Based Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of a high-quality starting pharmacophore is the most critical determinant of downstream success. 5-Amino-N-methylthiophene-2-carboxamide (CAS 1219824-54-0)[1] is a highly privileged, bifunctional building block widely utilized in the development of potent kinase inhibitors.

This specific fragment provides an ideal structural foundation for targeting the ATP-binding pocket of kinases, notably Checkpoint Kinase 1 (CHK1)[2] and Unc-51-like autophagy activating kinases (ULK1/2)[3]. Its efficacy is driven by two distinct mechanistic features:

-

The Hinge-Binding Core: The N-methylthiophene-2-carboxamide moiety acts as a highly efficient bidentate hydrogen bond donor and acceptor. When bound to the kinase hinge region, the carboxamide NH donates a hydrogen bond to the backbone carbonyl of the hinge, while the carboxamide carbonyl accepts a hydrogen bond from the backbone amide NH. The N-methyl group locks the amide conformation and occupies a small adjacent hydrophobic pocket, preventing steric clashes[2].

-

The Synthetic Vector: The 5-amino group points directly toward the solvent channel or the ribose-binding pocket. This provides an optimal synthetic handle. By functionalizing this amine (e.g., via urea formation or amidation), medicinal chemists can "grow" the fragment to capture additional binding interactions, drastically improving potency and selectivity without disrupting the core hinge interaction[2].

Fragment Screening Protocol: Differential Scanning Fluorimetry (DSF)

Causality & Assay Design:

Raw fragments like 5-Amino-N-methylthiophene-2-carboxamide typically exhibit weak biochemical affinity (high

Self-Validating System:

To ensure data integrity, every run must include a DMSO-only baseline control and a known high-affinity reference inhibitor (e.g., Staurosporine) to validate the dynamic range of the assay. A successful assay must yield a clear sigmoidal melt curve with a derivative peak standard deviation of

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Ensure the pH is strictly calibrated at room temperature, as temperature-dependent pH shifts can artificially destabilize the kinase.

-

Protein-Dye Master Mix: Dilute the target recombinant kinase to a final concentration of 2